N2-Phenyl Substitution Provides a Distinct Pharmacophoric Anchor Relative to N2-Benzyl Analogs in the p38 MAP Kinase Patent Series
The target compound carries an N2-phenyl substituent, whereas several co-exemplified compounds in the same patent bear an N2-benzyl (e.g., 2-benzyl-4-bromo-5-[(4-fluorobenzyl)oxy]pyridazin-3(2H)-one) or N2-(2,6-dichlorophenyl) group (e.g., 5-(benzyloxy)-4-bromo-2-(2,6-dichlorophenyl)pyridazin-3(2H)-one) . In the 5-substituted-N-arylpyridazinone p38α inhibitor series, the nature of the N-aryl substituent directly influences the geometry of the inhibitor within the kinase ATP-binding pocket and affects both potency and selectivity . An N2-phenyl group offers a less sterically demanding and electronically distinct anchor compared to the N2-benzyl or N2-(2,6-dichlorophenyl) variants, resulting in a differentiated binding profile .
| Evidence Dimension | N2 substituent identity and its impact on p38α kinase binding geometry |
|---|---|
| Target Compound Data | N2 = phenyl (C₆H₅) |
| Comparator Or Baseline | N2 = benzyl (CH₂C₆H₅) and N2 = 2,6-dichlorophenyl (C₆H₃Cl₂) analogs co-listed in US20040142932 |
| Quantified Difference | Not quantifiable as direct head-to-head potency data for all three analogs in a single assay are absent from the patent disclosure; differentiation is structural and predicted from class-level SAR trends. |
| Conditions | SAR inference drawn from the 5-substituted-N-arylpyridazinone p38α inhibitor series described in Selness et al. (2010) |
Why This Matters
For researchers building a p38 MAP kinase SAR series, the N2-phenyl group represents a specific pharmacophoric decision point that directly impacts kinase selectivity and must not be interchanged with N2-benzyl or N2-dichlorophenyl analogs without re-validating activity.
- [1] Hepperle, M., Jerome, K. D., Walker, J., Selness, S., & Devraj, R. (2004). Substituted pyridazinones. U.S. Patent Application Publication No. US20040142932 A1. See compound listing at claim 56. https://www.sumobrain.com/patents/usapp/Substituted-pyridazinones/20040142932.html View Source
- [2] Selness, S. R., Devraj, R. V., Monahan, J. B., Boehm, T. L., Walker, J. K., Jerome, K. D., ... & Hepperle, M. (2010). Discovery of 5-substituted-N-arylpyridazinones as inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 20(7), 2219–2222. https://doi.org/10.1016/j.bmcl.2010.02.023 View Source
